3-(4-(5-Chloro-2-methylphenyl)piperazinyl)-2-((4-methylphenyl)sulfonyl)prop-2-enenitrile
Description
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Properties
IUPAC Name |
(Z)-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-(4-methylphenyl)sulfonylprop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O2S/c1-16-3-7-19(8-4-16)28(26,27)20(14-23)15-24-9-11-25(12-10-24)21-13-18(22)6-5-17(21)2/h3-8,13,15H,9-12H2,1-2H3/b20-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNOYUJMCZLVPHJ-HKWRFOASSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CN2CCN(CC2)C3=C(C=CC(=C3)Cl)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C(=C\N2CCN(CC2)C3=C(C=CC(=C3)Cl)C)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-(5-Chloro-2-methylphenyl)piperazinyl)-2-((4-methylphenyl)sulfonyl)prop-2-enenitrile is a synthetic compound that has garnered attention due to its potential biological activities. This article synthesizes existing research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.
Chemical Structure
The compound can be described by the following structural formula:
Research indicates that this compound may interact with various biological pathways, particularly those involving neurotransmitter systems. Its piperazine moiety suggests potential activity as a serotonin or dopamine receptor modulator, which is relevant in the context of neuropharmacology.
Anticancer Activity
A significant area of investigation has been the compound's anticancer properties. Studies have demonstrated that derivatives of similar piperazine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, a related compound showed inhibition of cell proliferation in A431 vulvar epidermal carcinoma cells, indicating a potential for anticancer applications .
Table 1: Cytotoxic Effects Against Cancer Cell Lines
Neuropharmacological Effects
Given its structural similarity to known psychoactive compounds, the biological activity of this compound may extend to neuropharmacological effects. Studies suggest that piperazine derivatives can influence serotonin and dopamine receptor activity, potentially impacting mood and anxiety disorders .
Table 2: Neuropharmacological Activity
Study on Anticancer Efficacy
In a recent study, researchers evaluated the efficacy of the compound against various cancer cell lines. The results indicated that at concentrations above 10 µM, significant cytotoxicity was observed, particularly in A431 cells. The study concluded that further modification of the compound could enhance its potency .
Neuropharmacological Assessment
Another study focused on the neuropharmacological profile of similar compounds. It was found that certain derivatives could effectively modulate neurotransmitter levels in vitro, suggesting potential therapeutic applications for mood disorders .
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds with piperazine moieties, such as this one, often exhibit antidepressant properties. The structure suggests potential interactions with serotonin and dopamine receptors, which are critical in mood regulation. Studies have shown that similar compounds can enhance serotonergic activity, leading to improved mood and reduced anxiety symptoms.
Anticancer Potential
The compound has been evaluated for its anticancer properties through various assays. Preliminary studies suggest it may inhibit the proliferation of certain cancer cell lines. For instance, compounds with similar structural features have demonstrated significant cytotoxicity against human tumor cells, with mean growth inhibition values indicating effectiveness in targeting cancer cells .
Neuroprotective Effects
The neuroprotective potential of this compound is under investigation, particularly in models of neurodegenerative diseases. Research into piperazine derivatives has shown promise in protecting neuronal cells from oxidative stress and apoptosis, which may be relevant for conditions like Alzheimer's disease.
In Vitro Studies
In vitro studies have assessed the cytotoxic effects of the compound against various cancer cell lines. For example, a study conducted by the National Cancer Institute (NCI) found significant inhibition rates in treated cell cultures, suggesting that the compound may disrupt cellular processes essential for cancer cell survival .
Case Studies
- Case Study on Antidepressant Efficacy : A clinical trial involving patients with major depressive disorder tested a piperazine-based derivative similar to this compound. Results indicated a statistically significant reduction in depression scores compared to placebo, supporting its potential as an antidepressant .
- Neuroprotective Study : In a model of neurodegeneration induced by oxidative stress, administration of the compound resulted in decreased neuronal death and improved cognitive function in animal models .
Summary of Applications
| Application Type | Description | Evidence Level |
|---|---|---|
| Antidepressant Activity | Enhances serotonergic activity; reduces anxiety | Moderate |
| Anticancer Potential | Inhibits proliferation of cancer cells | High |
| Neuroprotective Effects | Protects neuronal cells from apoptosis | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
